5-Cyclopropyl-2-(piperazin-1-yl)pyrimidine
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Overview
Description
5-Cyclopropyl-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(piperazin-1-yl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-Cyclopropyl-2-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, it can act as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer’s disease. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . Other potential mechanisms include binding to various receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but has a phenyl group instead of a cyclopropyl group.
4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine: This compound features a furyl group and a methyl-substituted piperazine ring.
Uniqueness
5-Cyclopropyl-2-(piperazin-1-yl)pyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and its interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H16N4 |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-cyclopropyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C11H16N4/c1-2-9(1)10-7-13-11(14-8-10)15-5-3-12-4-6-15/h7-9,12H,1-6H2 |
InChI Key |
SINYSGAOCMJYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(N=C2)N3CCNCC3 |
Origin of Product |
United States |
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